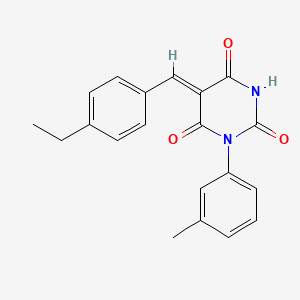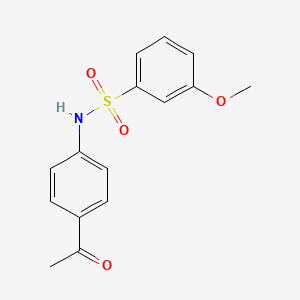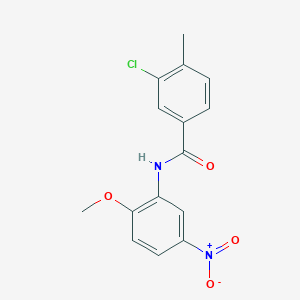![molecular formula C15H20N4OS B5778038 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is a chemical compound with a molecular formula C14H20N4OS. It is a thioether derivative of triazole that is widely used in scientific research.
Mécanisme D'action
The mechanism of action of 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species such as metal ions. The thioether group is thought to play a key role in the reactivity of the compound.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone. However, studies have shown that the compound has low toxicity and is relatively non-reactive towards biological molecules. This makes it a useful tool for studying the interactions between metal ions and other molecules in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is its versatility. It can be used in a wide range of applications, from catalysis to organic synthesis. The compound is also relatively easy to synthesize and is commercially available. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in aqueous systems.
Orientations Futures
There are several future directions for research on 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone. One area of interest is the development of new coordination complexes using this compound as a ligand. These complexes could have potential applications in catalysis, electrochemistry, and other areas. Another area of research is the synthesis of new derivatives of the compound with enhanced properties, such as increased solubility or reactivity.
Conclusion
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is a versatile compound with numerous applications in scientific research. Its low toxicity and non-reactivity towards biological molecules make it a useful tool for studying the interactions between metal ions and other molecules in biological systems. While there is still much to learn about the compound, its potential for future research is promising.
Méthodes De Synthèse
The synthesis of 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone involves the reaction of 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with 3,3-dimethyl-2-butanone in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of the product is typically around 70-80%.
Applications De Recherche Scientifique
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone has numerous applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes can be used in catalysis, electrochemistry, and other applications. The compound is also used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
1-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-5-19-13(11-7-6-8-16-9-11)17-18-14(19)21-10-12(20)15(2,3)4/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXYAGDQRNWTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C(C)(C)C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)




![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)

![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)


![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
